molecular formula C15H15N3O2S B1226202 3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

Cat. No. B1226202
M. Wt: 301.4 g/mol
InChI Key: IJHSEYRNPRHZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone is a member of quinomethanes.

Scientific Research Applications

Cycloaddition Reactions

3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone exhibits reactivity in cycloaddition reactions. For example, Mondon et al. (1999) studied the cycloaddition of similar ketene acetals, revealing their potential as dienes or dienophiles in inverse electron-demand reactions (Mondon, Boeker, & Gesson, 1999).

Crystal Structures

The crystal structures of related cyclohexa-dienone compounds have been determined, providing insights into their molecular configurations. Chumakov et al. (2006) detailed the crystal structures of similar compounds, highlighting their monoclinic and triclinic crystal systems (Chumakov, Tzapkov, Bocelli, Antosyak, & Gulya, 2006).

Synthesis and Spectral Properties

Studies have also explored the synthesis and spectral properties of compounds with structures akin to 3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone. Hens et al. (2013) synthesized mononuclear Zn(ii) complexes with similar compounds and analyzed their photophysical properties (Hens, Mondal, & Rajak, 2013).

Reactivity and Catalysis

The reactivity of similar compounds in catalysis has been investigated. Matsuo et al. (2009) demonstrated the catalysis of cycloaddition reactions involving 3-ethoxycyclobutanones and allylsilanes using tin(IV) chloride, a study that can provide insights into the catalytic potential of related compounds (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).

Synthetic Applications

Additionally, research has been conducted on the synthesis of steroid compounds using related cyclohexadienones. Nazarov et al. (1953) explored the synthesis of phenyl substituted cyclohexadienes, which may offer parallels in synthetic methodologies for 3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone (Nazarov, Torgov, Zaretskaya, khoietova, Ananchenko, & Andreev, 1953).

properties

Product Name

3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C15H15N3O2S/c1-3-20-10-4-5-11(14(19)6-10)15-12(7-16-18-15)13-8-21-9(2)17-13/h4-8,19H,3H2,1-2H3,(H,16,18)

InChI Key

IJHSEYRNPRHZPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CSC(=N3)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 2
3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 5
3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 6
3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

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